molecular formula C11H14ClNO2 B6643897 4-chloro-N-(4-hydroxybutyl)benzamide

4-chloro-N-(4-hydroxybutyl)benzamide

Cat. No.: B6643897
M. Wt: 227.69 g/mol
InChI Key: CGAGUIZQFPZCBB-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-hydroxybutyl)benzamide is a benzamide derivative characterized by a 4-chloro-substituted benzene ring and an amide group linked to a 4-hydroxybutyl chain. This article compares its structural and functional attributes with similar compounds, leveraging data from synthesized derivatives and their reported properties.

Properties

IUPAC Name

4-chloro-N-(4-hydroxybutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-5-3-9(4-6-10)11(15)13-7-1-2-8-14/h3-6,14H,1-2,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAGUIZQFPZCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Benzamides share a common core structure but differ in substituents on the benzene ring and the amide-linked side chain. Key structural variations influence solubility, bioavailability, and target interactions.

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Structural Feature Reference
4-Chloro-N-(4-hydroxybutyl)benzamide 4-Cl, N-(4-hydroxybutyl) ~227.7 (calculated) Hydroxybutyl chain enhances hydrophilicity -
4-Chloro-N-(4-chlorophenyl)benzamide (Compound 2) 4-Cl, N-(4-Cl-phenyl) 264.1 Dichlorinated aromatic system
HS-152 4-Cl, N-(3-(4-methylpiperazine-1-carbonyl)phenyl) 400.86 Piperazine moiety for enhanced binding
GSK3787 4-Cl, N-(2-{[5-CF₃-pyridyl]sulfonyl}ethyl) 447.8 Pyridylsulfonyl group for covalent binding
AS-4370 5-Cl, 4-amino-2-ethoxy, N-(4-fluorobenzyl morpholine) 552.0 (citrate salt) Morpholine and fluorobenzyl groups

Key Observations :

  • The hydroxybutyl group in the target compound likely increases hydrophilicity compared to aromatic (e.g., 4-chlorophenyl) or bulky (e.g., piperazine) substituents .
  • Halogenation (Cl, F) and sulfonyl/pyridyl groups enhance receptor binding or enzyme inhibition .

Key Observations :

  • Chlorine atoms enhance electrophilicity and target binding (e.g., Pdcd4 stabilization ).
  • Hydrophilic chains (e.g., hydroxybutyl) may improve pharmacokinetics but reduce membrane permeability compared to aromatic substituents.
Physicochemical Properties
  • Solubility : Hydroxybutyl derivatives likely exhibit higher aqueous solubility than aryl-substituted analogs (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) .
  • Crystal Structure : Analogous compounds like 4-chloro-N-methylbenzamide form hydrogen-bonded chains, suggesting similar packing behavior for the hydroxybutyl variant .
  • Stability : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may increase cytotoxicity .

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